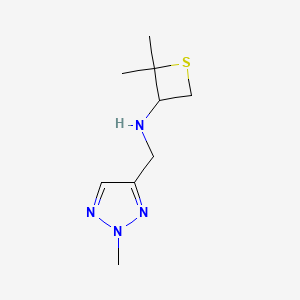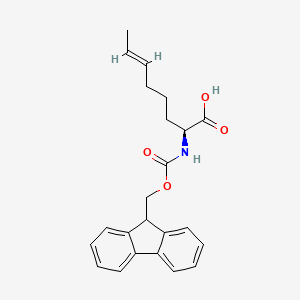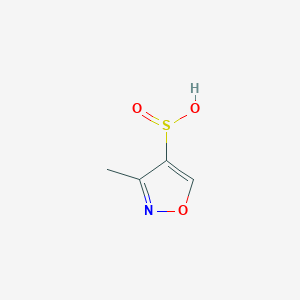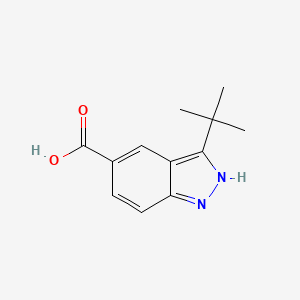
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine is a heterocyclic compound that contains a thietane ring, a triazole ring, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a halogenated alkane and a thiol.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an alkyne with an azide in the presence of a copper catalyst.
Attachment of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the amine group, potentially leading to the formation of dihydrotriazoles or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
作用機序
The mechanism of action of 2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thietane ring can provide steric bulk and electronic effects. The amine group can act as a nucleophile or base, facilitating various biochemical reactions.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Similar in having a heterocyclic ring and an amine group.
1,2,3-Triazole Derivatives: Share the triazole ring structure and exhibit similar reactivity and applications.
Thietane Derivatives: Compounds containing the thietane ring, which can undergo similar chemical reactions.
Uniqueness
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine is unique due to the combination of the thietane and triazole rings in a single molecule. This structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
分子式 |
C9H16N4S |
|---|---|
分子量 |
212.32 g/mol |
IUPAC名 |
2,2-dimethyl-N-[(2-methyltriazol-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H16N4S/c1-9(2)8(6-14-9)10-4-7-5-11-13(3)12-7/h5,8,10H,4,6H2,1-3H3 |
InChIキー |
KNIMFYLASXYUQU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CS1)NCC2=NN(N=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















